molecular formula C17H17BrN2O5S B450995 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate

5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate

Cat. No.: B450995
M. Wt: 441.3g/mol
InChI Key: QXHUGOOGLMSUOM-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate is a complex organic compound with the molecular formula C17H17BrN2O5S and a molecular weight of 441.3 g/mol. This compound is characterized by the presence of a bromophenyl group, a sulfonyl hydrazine moiety, and a methoxybenzyl acetate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate typically involves multiple steps, including the formation of the hydrazine derivative and subsequent coupling reactions. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine to form the sulfonyl hydrazine intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions can target the sulfonyl hydrazine moiety.

    Substitution: The bromophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenylsulfonyl hydrazine: Shares the sulfonyl hydrazine moiety but lacks the methoxybenzyl acetate group.

    2-methoxybenzyl acetate: Contains the methoxybenzyl acetate group but lacks the sulfonyl hydrazine moiety.

    Benzyl acetate derivatives: Similar in structure but with different substituents on the benzyl ring.

Uniqueness

The uniqueness of 5-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}-2-methoxybenzyl acetate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17BrN2O5S

Molecular Weight

441.3g/mol

IUPAC Name

[5-[(Z)-[(4-bromophenyl)sulfonylhydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate

InChI

InChI=1S/C17H17BrN2O5S/c1-12(21)25-11-14-9-13(3-8-17(14)24-2)10-19-20-26(22,23)16-6-4-15(18)5-7-16/h3-10,20H,11H2,1-2H3/b19-10-

InChI Key

QXHUGOOGLMSUOM-GRSHGNNSSA-N

Isomeric SMILES

CC(=O)OCC1=C(C=CC(=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)Br)OC

SMILES

CC(=O)OCC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OC

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OC

Origin of Product

United States

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